molecular formula C19H16O3 B14319519 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide CAS No. 111901-41-8

5-Methylchrysene-7S,8R-diol-9R,10S-epoxide

Cat. No.: B14319519
CAS No.: 111901-41-8
M. Wt: 292.3 g/mol
InChI Key: LMQWCOZFQUNBGM-HCXYKTFWSA-N
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Description

5-Methylchrysene-7S,8R-diol-9R,10S-epoxide: is a complex organic compound with the molecular formula C19H16O3 . It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups, including hydroxyl groups and an epoxide ring. This compound is of significant interest in scientific research due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide typically involves multiple steps, starting from chrysene. The process includes:

    Methylation: Introduction of a methyl group to the chrysene molecule.

    Diol Formation: Oxidation to form the diol (two hydroxyl groups).

    Epoxidation: Formation of the epoxide ring through a reaction with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation, potentially leading to the formation of quinones.

    Reduction: Reduction reactions can convert the epoxide ring to a diol.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA) for epoxidation.

    Reducing Agents: Sodium borohydride (NaBH4) for reduction of the epoxide ring.

    Substitution Reagents: Alkyl halides for ether formation.

Major Products:

    Quinones: From oxidation.

    Diols: From reduction.

    Ethers/Esters: From substitution reactions.

Scientific Research Applications

Chemistry: : 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions.

Biology: : The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.

Medicine: : Research is ongoing to explore its role in the development of cancer and its potential as a biomarker for exposure to PAHs.

Industry: : While not widely used in industry, it serves as a reference compound in environmental monitoring and toxicology studies.

Mechanism of Action

The mechanism of action of 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide involves its interaction with cellular components. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This interaction is mediated through the formation of DNA adducts, which can disrupt normal cellular processes and potentially lead to carcinogenesis .

Comparison with Similar Compounds

    Chrysene: The parent compound, lacking the methyl and epoxide groups.

    Benzo[a]pyrene: Another PAH with similar biological activities.

    7,12-Dimethylbenz[a]anthracene: A structurally related compound with known carcinogenic properties.

Uniqueness: 5-Methylchrysene-7S,8R-diol-9R,10S-epoxide is unique due to its specific stereochemistry and the presence of both hydroxyl and epoxide functional groups. These features contribute to its distinct chemical reactivity and biological interactions, making it a valuable compound for research in environmental chemistry and toxicology .

Properties

CAS No.

111901-41-8

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

(3R,5S,6S,7R)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol

InChI

InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m1/s1

InChI Key

LMQWCOZFQUNBGM-HCXYKTFWSA-N

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H](O3)[C@H]([C@@H]2O)O)C4=C1C5=CC=CC=C5C=C4

Canonical SMILES

CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4

Origin of Product

United States

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